molecular formula C16H16N2O2 B1242720 4-Dimethylamino-4'-nitrostilbene CAS No. 4584-57-0

4-Dimethylamino-4'-nitrostilbene

Cat. No. B1242720
CAS RN: 4584-57-0
M. Wt: 268.31 g/mol
InChI Key: NVLSIZITFJRWPY-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of DANS and related compounds involves creating molecules with significant conjugation and a push-pull effect through the styrene skeleton, extending up to the terminal substituents. This enhances the dipole moment and contributes to the molecule's unique properties. Notably, the structure of DANS can be complicated by static disorder, characterized by a misorientation of some molecules, indicating significant conjugation with a push-pull effect through the styrene skeleton (Hamdellou, L., Hernandez, O., & Meinnel, J., 2006).

Molecular Structure Analysis

The molecular structure of DANS has been thoroughly investigated through X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that DANS molecules are almost planar, indicating significant conjugation and enhancing the molecule's dipole moment. The hexagonal ring displays a quinoidal character, and the lengths of certain bonds adjacent to the benzene ring are shorter than single bonds, indicative of strong conjugation (Hamdellou, L., Hernandez, O., & Meinnel, J., 2006).

Chemical Reactions and Properties

DANS undergoes a thermally-activated photoreaction under laser irradiation in the visible spectral region, leading to the formation of an azo-derivative. This reaction is indicative of the molecule's ability to engage in photochemical processes, which are fundamental to its applications in material science and organic electronics (Muniz-Miranda, F., Pedone, A., & Muniz-Miranda, M., 2018).

Physical Properties Analysis

The physical properties of DANS, such as its solubility and thermal behavior, are crucial for its practical applications. The molecule's solubility in various solvents and its behavior under different thermal conditions have been studied to optimize its use in applications like nonlinear optical materials and optoelectronic devices (Karthick, S., Thirupugalmani, K., Kannan, V., Shanmugam, G., Krishnakumar, M., Vinitha, G., Sridhar, B., & Brahadeeswaran, S., 2019).

Scientific Research Applications

Photo-Chemical Properties

4-Dimethylamino-4'-nitrostilbene (DANS) is a π-conjugated push-pull molecule extensively studied for its photo-chemical properties. Spectroscopic and computational approaches have revealed that DANS undergoes thermally-activated photoreactions under visible laser irradiation. These reactions are significant in the solid phase at room temperature but absent at low temperatures or in solution. These studies provide insights into the charge-transfer process and the photoreaction products of DANS, such as azo-derivatives (Muniz-Miranda, Pedone, & Muniz-Miranda, 2018).

Absorption and Emission Spectra Tuning

DANS has been theoretically investigated for its potential in tuning the emitted color of organic light-emitting diodes (OLEDs) through photochemically induced protonation. These studies utilize density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations to understand the electronic structure of DANS and its protonated forms. This research aids in rationalizing the spectral differences observed in DANS upon protonation, making it an attractive system for absorbance and emission tuning (Petsalakis et al., 2010).

Photodegradation in Polymer Films

The photodegradation of DANS, when used as an electro-optic chromophore in polymer films, has been studied with respect to various factors like wavelength, temperature, local atmosphere, and molecular environment. This research is crucial for understanding the stability and longevity of DANS in practical applications, such as in photonic materials (Galvan-Gonzalez, Canva, & Stegeman, 1999).

Adsorption on Electrodes

Studies on the adsorption of DANS on silver and gold electrodes from different electrolyte solutions have been conducted using techniques like cyclic voltammetry and surface-enhanced Raman spectroscopy. This research provides insights into the molecular orientation and interaction of DANS with electrode surfaces, which is significant for electrochemical applications (Holze, 1992).

Fluorescence Properties

DANS's fluorescence properties have been explored in various contexts, including its use as a reactive fluorescent probe for monitoring photoinitiated polymerization processes. Such studies have implications for the development of advanced materials and sensing technologies (Jager, Sarker, & Neckers, 1999).

Charge Transfer and Fluorescence Lifetime

Intramolecular Charge Transfer (ICT) processes and fluorescence lifetime measurements of DANS in different solvents have been investigated using techniques like pump-probe absorption spectroscopy. These studies are fundamental to understanding the photo-physical behavior of DANS, which is relevant for applications in photonic and electronic devices (Oberlé et al., 2002).

Microplastics Detection

DANS has been utilized in detecting and analyzing microplastics in water environments. Its solvatochromic fluorescence properties allow for efficient absorption into various polymers, facilitating straightforward polymer identification under UV illumination. This application is crucial for environmental monitoring and pollution control (Sancataldo et al., 2021).

Diesel Adulteration Detection

Fluorescent molecular rotors based on DANS have been investigated for their potential in detecting diesel adulteration. By using these rotors as viscosity probes, the presence of less viscous kerosene in diesel/kerosene blends can be reliably detected, offering a simple and effective method for fuel quality control (Bell, Gotor, & Rurack, 2018).

Safety and Hazards

4-Dimethylamino-4’-nitrostilbene is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The compound should be handled with personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The use of 4-Dimethylamino-4’-nitrostilbene (DANS) fluorescent dye for applications in the detection and analysis of microplastics is a promising future direction . Its solvatochromic properties make it a versatile, fast, and sensitive tool for readily discriminating microplastics in the water environment .

Biochemical Analysis

Biochemical Properties

4-Dimethylamino-4’-nitrostilbene plays a significant role in biochemical reactions, particularly as a proton/acid indicator and a physical chemistry probe. It interacts with various biomolecules, including enzymes and proteins, by absorbing into different polymers and exhibiting a positive shift in fluorescence emission spectrum based on the polarity of the environment . This property makes it useful in studying the state energy and photoexcitation dynamics of molecules .

Cellular Effects

4-Dimethylamino-4’-nitrostilbene has been shown to influence cellular processes by acting as a fluorescent dye that can discriminate different microplastics based on their polarity . This compound’s ability to absorb into various polymers and shift its fluorescence emission spectrum allows for the visualization and analysis of microplastics in water environments . Additionally, it can be used in fluorescence microscopy to study cellular components and their interactions .

Molecular Mechanism

At the molecular level, 4-Dimethylamino-4’-nitrostilbene exerts its effects through its solvatochromic properties, which involve changes in fluorescence emission based on the polarity of the surrounding environment . This compound can undergo photoexcitation, leading to various photorelaxation pathways that involve conical intersections and intersystem crossing networks . These pathways play a role in the compound’s ability to act as a probe in studying molecular dynamics and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylamino-4’-nitrostilbene can change over time due to its stability and degradation properties. Studies have shown that this compound can efficiently absorb into polymers and exhibit a positive shift in fluorescence emission spectrum over time .

Dosage Effects in Animal Models

The effects of 4-Dimethylamino-4’-nitrostilbene can vary with different dosages in animal models. While specific studies on dosage effects are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses . Understanding the dosage effects of this compound can help in determining its safe and effective use in various applications.

Metabolic Pathways

4-Dimethylamino-4’-nitrostilbene is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a proton/acid indicator and physical chemistry probe allows it to influence metabolic flux and metabolite levels . The compound’s ability to undergo photoexcitation and photorelaxation pathways further contributes to its involvement in metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Dimethylamino-4’-nitrostilbene is transported and distributed based on its interactions with transporters and binding proteins . Its solvatochromic properties allow it to localize and accumulate in specific cellular compartments, making it useful for studying cellular dynamics and interactions .

Subcellular Localization

4-Dimethylamino-4’-nitrostilbene exhibits subcellular localization based on its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it can exert its effects on cellular activity and function

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline
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InChI

InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+
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InChI Key

NVLSIZITFJRWPY-ONEGZZNKSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
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Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C16H16N2O2
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DSSTOX Substance ID

DTXSID6049303
Record name 1,4-Dimethylamino-4-nitrostilbene
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Molecular Weight

268.31 g/mol
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Physical Description

Powder; [Acros Organics MSDS]
Record name 4-Dimethylamino-4'-nitrostilbene
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CAS RN

4584-57-0, 2844-15-7
Record name 4-Dimethylamino-4'-nitrostilbene
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Record name Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]-
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Record name 1,4-Dimethylamino-4-nitrostilbene
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Record name 4-Dimethylamino-4'-nitrostilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DANS?

A1: The molecular formula of DANS is C16H16N2O2, and its molecular weight is 268.31 g/mol.

Q2: What are the characteristic spectroscopic features of DANS?

A2: DANS exhibits a strong charge-transfer absorption band in the visible region, which undergoes a solvatochromic shift, appearing at longer wavelengths in more polar solvents. [, , ] This shift is attributed to the stabilization of the excited state dipole moment in polar environments. [, ] The molecule also exhibits fluorescence, the lifetime and quantum yield of which are strongly solvent-dependent. [, ]

Q3: How does the structure of DANS affect its UV-Vis absorption spectrum?

A3: The "push-pull" structure of DANS, with the electron-donating dimethylamino group and the electron-withdrawing nitro group linked by the stilbene bridge, results in significant intramolecular charge transfer (ICT) upon excitation. [, , , ] This ICT process is responsible for the strong absorption band in the visible region and its observed solvatochromism. [, , , , ]

Q4: What is the stability of DANS in different environments?

A4: DANS is susceptible to photodegradation, particularly in the near-infrared region. [, ] The degradation process is wavelength and absorption mechanism-dependent, suggesting involvement of different excited states. [, ] DANS incorporated into poly(methyl methacrylate) (PMMA) films shows a significant decrease in second harmonic generation (SHG) efficiency over time at room temperature, indicating a loss of chromophore orientation. []

Q5: What are the key nonlinear optical properties of DANS?

A7: DANS exhibits a significant second-order nonlinear optical response, making it suitable for applications such as second-harmonic generation (SHG). [, , , , , , ] Its large first hyperpolarizability is further amplified in linear aggregates, demonstrating potential for enhancing NLO responses through molecular organization. []

Q6: How can DANS be used for SHG applications?

A8: DANS has been incorporated into various waveguide structures for efficient SHG, including channel waveguides [, , ], periodically poled waveguides [], and multilayer waveguides. [] Both co-propagating and counter-propagating SHG schemes have been investigated with DANS-based devices. [, ]

Q7: What are the challenges in using DANS for SHG devices?

A9: Challenges include achieving and maintaining efficient chromophore orientation through poling [, , ], optimizing the trade-off between nonlinearity and absorption at the desired wavelengths [], and addressing the stability of the poled state over time. [, ]

Q8: How is computational chemistry used to study DANS?

A10: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are used to investigate the electronic structure and spectral properties of DANS and its protonated forms. [, ] Molecular dynamics (MD) simulations help understand the electric field poling process of DANS embedded in polymer matrices and the dynamics of chromophore orientation. []

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